molecular formula C23H29BrN2O2S2 B12026498 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one CAS No. 618075-42-6

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one

Cat. No.: B12026498
CAS No.: 618075-42-6
M. Wt: 509.5 g/mol
InChI Key: UUEHYTJQJGSVQK-VXPUYCOJSA-N
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Description

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a brominated butyl group, an oxoindolinylidene moiety, and a thioxothiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the oxoindolinylidene intermediate, which is then reacted with a brominated butyl group under controlled conditions. The final step involves the formation of the thioxothiazolidinone ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development and other applications .

Properties

CAS No.

618075-42-6

Molecular Formula

C23H29BrN2O2S2

Molecular Weight

509.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29BrN2O2S2/c1-3-5-7-8-9-10-14-26-22(28)20(30-23(26)29)19-17-15-16(24)11-12-18(17)25(21(19)27)13-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3/b20-19-

InChI Key

UUEHYTJQJGSVQK-VXPUYCOJSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCCC)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCCC)SC1=S

Origin of Product

United States

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